molecular formula C9H7NO4S B371271 3-{2-Nitrophenyl}-2-sulfanylacrylic acid

3-{2-Nitrophenyl}-2-sulfanylacrylic acid

Cat. No.: B371271
M. Wt: 225.22g/mol
InChI Key: FPWYECZNLFRQEO-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{2-Nitrophenyl}-2-sulfanylacrylic acid is a nitroaromatic compound featuring a 2-nitrophenyl group attached to an acrylic acid backbone with a sulfanyl (–SH) substituent at the β-position. The nitro group enhances stability and influences electronic properties, while the sulfanyl moiety enables thiol-specific reactivity, such as disulfide bond formation or metal chelation.

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22g/mol

IUPAC Name

(E)-3-(2-nitrophenyl)-2-sulfanylprop-2-enoic acid

InChI

InChI=1S/C9H7NO4S/c11-9(12)8(15)5-6-3-1-2-4-7(6)10(13)14/h1-5,15H,(H,11,12)/b8-5+

InChI Key

FPWYECZNLFRQEO-VMPITWQZSA-N

SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)S)[N+](=O)[O-]

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C(=O)O)/S)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C(C(=O)O)S)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Functional Group Analysis

The table below compares key functional groups and structural features of 3-{2-Nitrophenyl}-2-sulfanylacrylic acid with analogous nitrophenyl-containing compounds from recent literature:

Compound Name Functional Groups Core Structure Key Applications/Properties
This compound Nitrophenyl, sulfanyl, carboxylic acid Acrylic acid derivative Chelation, polymer synthesis, drug intermediates (hypothetical)
NPAOZ (3-((2-nitrophenyl)methylene-amino-2-oxazolidinone) Nitrophenyl, oxazolidinone, hydrazone Oxazolidinone derivative Analytical standards for nitrofuran metabolites
NPOAH (2-Nitrophenyl-oxamic acid hydrazide) Nitrophenyl, hydrazide, oxamic acid Hydrazide derivative Internal standard in LC-MS detection
3-(2-Naphthyl)-L-alanine hydrochloride Naphthyl, amino acid, hydrochloride Amino acid derivative Biochemical research (e.g., peptide modification)

Key Observations :

  • Reactivity: The sulfanyl group in the target compound distinguishes it from hydrazides (NPOAH) and oxazolidinones (NPAOZ), enabling unique thiol-based reactions (e.g., nucleophilic substitution, redox processes).
  • Stability: Nitrophenyl groups in all compounds enhance stability, but the thiol group in the target may reduce oxidative stability compared to hydrazides or oxazolidinones .
  • Acidity: The carboxylic acid in the target compound likely has higher acidity than oxazolidinones or hydrazides due to resonance stabilization and electron-withdrawal from the nitro group.

Challenges and Limitations

  • Data Gaps : Direct experimental data (e.g., melting point, solubility, UV-Vis spectra) for this compound are absent in the provided evidence, requiring extrapolation from analogues.
  • Stability Issues : Thiol oxidation may necessitate stabilizers (e.g., antioxidants) or derivatization (e.g., disulfide formation) for practical use.

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